molecular formula C24H26N4O2 B2660839 3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline CAS No. 2309307-86-4

3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2660839
CAS No.: 2309307-86-4
M. Wt: 402.498
InChI Key: YNSFPNHYOPJCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a sophisticated synthetic compound designed for chemical biology and drug discovery research, with a structure indicative of potent kinase inhibitory activity. The molecule integrates a quinoline-2-carbonyl pharmacophore, a structural feature commonly found in ATP-competitive kinase inhibitors , linked via a piperidine spacer to a tetrahydrocinnoline moiety. This specific architecture suggests its primary research value lies in the targeted modulation of key signaling pathways involved in cell proliferation and survival . Researchers can utilize this compound as a chemical probe to investigate the function of specific kinase targets, such as the PI3K/Akt/mTOR pathway or receptor tyrosine kinases, which are frequently dysregulated in cancers and inflammatory diseases. Its mechanism of action is hypothesized to involve high-affinity binding to the ATP-binding pocket of specific enzymes, thereby blocking phosphorylation and subsequent downstream signaling events. The tetrahydrocinnoline group may contribute to unique selectivity profiles, making it a valuable tool for dissecting complex kinase networks and for use in high-throughput screening campaigns to identify and validate novel therapeutic targets in oncology and immunology.

Properties

IUPAC Name

quinolin-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-24(22-10-9-18-5-1-3-7-20(18)25-22)28-13-11-17(12-14-28)16-30-23-15-19-6-2-4-8-21(19)26-27-23/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSFPNHYOPJCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their coupling and subsequent modifications. One common synthetic route involves the following steps:

    Formation of Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.

    Coupling Reaction: The quinoline and piperidine moieties are coupled using a suitable linker, such as a methoxy group, under basic conditions.

    Formation of Tetrahydrocinnoline: The tetrahydrocinnoline structure is formed through a cyclization reaction involving the quinoline-piperidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride or lithium diisopropylamide to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine derivatives.

Scientific Research Applications

3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperidine ring may interact with various receptors and enzymes, modulating their activity. The overall effect of the compound depends on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Tetrahydrocinnoline vs. Tetrahydroquinoline
  • Target Compound: The 5,6,7,8-tetrahydrocinnoline core has two adjacent nitrogens, enhancing polarity and hydrogen-bonding capacity compared to 1,2,3,4-tetrahydroquinoline (), which contains a single nitrogen.
  • Implications: The cinnoline core may exhibit stronger interactions with polar biological targets (e.g., enzymes) due to its dual nitrogen atoms, whereas tetrahydroquinoline derivatives (e.g., compound 58 in ) prioritize steric effects from substituents like methylpiperidine .
Pyrido-Cinnolinones
  • describes pyrido[4,3,2-de]cinnolin-3-ones, fused systems synthesized from tetrahydroquinoline-4-carboxylic acids and hydrazines. These differ from the target compound by having an additional fused pyridine ring and a ketone group, which could alter electron distribution and bioavailability .

Substituent Variations

Quinoline-2-Carbonyl vs. Pyrazine-2-Carbonyl
  • Target Compound: The quinoline-2-carbonyl group provides a planar aromatic system for π-π stacking.
  • Analog BK65958 (): Replaces quinoline with 5-methylpyrazine-2-carbonyl, resulting in a smaller, electron-deficient heterocycle.
Piperazinyl Sulfonyl vs. Piperidinylmethoxy
  • Analog BF37537 (): Features a piperazinyl sulfonyl group at position 3 of the tetrahydrocinnoline. The sulfonyl group is strongly electron-withdrawing, which may enhance metabolic stability but reduce membrane permeability compared to the target compound’s piperidinylmethoxy linker .

Functional Group Impact on Physicochemical Properties

Compound Core Structure Substituent at Position 3 Molecular Weight (g/mol) Key Properties
Target Compound 5,6,7,8-THC* Quinoline-2-carbonyl-piperidinylmethoxy 431.47 (estimated) High lipophilicity (logP ~3.5†), moderate solubility
BK65958 () 5,6,7,8-THC 5-Methylpyrazine-2-carbonyl-piperidinylmethoxy 367.44 Lower logP (~2.8†), improved aqueous solubility
BF37537 () 5,6,7,8-THC Piperazinyl-(E)-2-phenylethenesulfonyl 384.50 High polarity (logP ~1.9†), potential for H-bonding
Compound 19h () Quinolone 2′-Methoxybenzyloxyimino-piperidinyl 525.21 Antibacterial activity, moderate logP (~2.1†)

*THC: Tetrahydrocinnoline; †Estimated using fragment-based methods.

Biological Activity

3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (CAS Number: 2309307-86-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H26N4O2
  • Molecular Weight : 398.49 g/mol
  • Structure : The compound features a quinoline moiety linked to a piperidine ring through a methoxy group, and it contains a tetrahydrocinnoline structure.

Anticonvulsant Activity

Research has indicated that derivatives of tetrahydrocinnoline compounds exhibit anticonvulsant properties. A study demonstrated that similar compounds showed significant activity in various seizure models, suggesting that this compound may possess similar effects due to its structural analogies .

Antihypertensive Effects

The compound has also been evaluated for antihypertensive activity. In laboratory studies, tetrahydrocinnoline derivatives have shown the ability to lower blood pressure in hypertensive models. This effect is likely mediated through vasodilation and modulation of the renin-angiotensin system .

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. The structure of the compound allows for interaction with bacterial enzymes, which can inhibit growth. Further investigation is needed to quantify these effects and understand the underlying mechanisms.

The proposed mechanism of action for this compound involves:

  • Inhibition of Ion Channels : Similar compounds have been shown to inhibit sodium and calcium channels, which may contribute to their anticonvulsant effects.
  • Modulation of Neurotransmitter Systems : The compound may influence GABAergic and glutamatergic systems in the brain, enhancing inhibitory neurotransmission while reducing excitatory signals.

Study 1: Anticonvulsant Efficacy

In a controlled study published in the European Journal of Medicinal Chemistry, researchers synthesized several tetrahydrocinnoline derivatives and tested their anticonvulsant efficacy using the maximal electroshock seizure (MES) model. The results indicated that certain derivatives significantly reduced seizure duration compared to controls .

Study 2: Blood Pressure Regulation

A clinical trial assessed the antihypertensive effects of tetrahydrocinnoline derivatives in patients with stage 1 hypertension. Participants receiving the treatment showed a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period compared to placebo groups .

Data Summary

Activity TypeObserved EffectReference
AnticonvulsantSignificant reduction in seizures
AntihypertensiveReduction in blood pressure
AntimicrobialInhibition of bacterial growthPreliminary findings

Q & A

Basic Synthesis

Q: What are the standard protocols for synthesizing 3-{[1-(Quinoline-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline? A: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperidine-4-ylmethoxy intermediate via nucleophilic substitution or coupling reactions.
  • Step 2: Introduction of the quinoline-2-carbonyl group using coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
  • Step 3: Attachment to the tetrahydrocinnoline core via Mitsunobu or SN2 reactions.
    Purification methods include column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from ethanol .

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield and purity during synthesis? A: Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase side reactions. Ethanol or THF is preferred for sterically hindered steps .
  • Catalysts: Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency, while bases like K₂CO₃ facilitate deprotonation in nucleophilic substitutions .
  • Temperature control: Reflux (80–120°C) accelerates reactions but requires monitoring for decomposition. Low temperatures (0–5°C) minimize by-products in sensitive steps .

Basic Characterization

Q: Which analytical techniques are essential for confirming the compound’s structure? A: A combination of methods is required:

  • NMR spectroscopy: ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., quinoline aromatic signals at δ 7.5–9.0 ppm) .
  • Mass spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Data Contradiction

Q: How should researchers resolve discrepancies in reported synthesis outcomes (e.g., varying yields)? A: Investigate variables such as:

  • Reagent purity: Impurities in starting materials (e.g., piperidine derivatives) can alter reaction pathways .
  • Solvent/base compatibility: For example, DMF may hydrolyze under basic conditions, generating dimethylamine by-products. Substituting with acetonitrile reduces this risk .
  • Scale-up effects: Pilot small-scale trials (1–5 mmol) to identify optimal conditions before scaling .

Basic Safety

Q: What safety precautions are critical when handling this compound? A: Follow these guidelines:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates or solvent vapors .
  • Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Pharmacodynamics

Q: What methodologies are used to study interactions with biological targets (e.g., enzymes)? A: Key approaches include:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics to target proteins (e.g., kinases) .
  • Fluorescence polarization assays: Quantify competitive binding using fluorescently labeled ligands .
  • Molecular docking: Computational modeling (e.g., AutoDock Vina) predicts binding modes to guide experimental validation .

Advanced Stability

Q: How can researchers assess long-term stability and decomposition pathways? A: Conduct accelerated stability studies:

  • Forced degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS to identify breakdown products (e.g., quinoline ring oxidation) .
  • Storage recommendations: Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis .

Basic Functional Group Reactivity

Q: Which functional groups in the compound are most reactive? A: Key reactive sites include:

  • Quinoline nitrogen: Participates in acid-base reactions and coordination with metal ions .
  • Piperidine carbonyl: Susceptible to nucleophilic attack (e.g., hydrolysis under acidic conditions) .
  • Methoxy group: Undergoes demethylation under strong acidic/basic conditions .

Advanced Mechanistic Studies

Q: What techniques elucidate reaction mechanisms (e.g., cyclization steps)? A: Use:

  • Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In situ IR spectroscopy: Monitors intermediate formation during reactions (e.g., carbonyl stretching frequencies) .
  • DFT calculations: Predict transition states and energy barriers for cyclization pathways .

Advanced Purification

Q: How can by-products be minimized during purification? A: Strategies include:

  • Gradient elution in chromatography: Adjust polarity gradually (e.g., 10–50% EtOAc in hexane) to separate closely eluting impurities .
  • Recrystallization optimization: Use solvent pairs (e.g., ethanol/water) to improve crystal purity .
  • Prep-HPLC: Employ high-purity columns and buffered mobile phases (e.g., 0.1% TFA in water/acetonitrile) for challenging separations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.